molecular formula C19H15N3O5 B1395351 7-hydroxy-N-(3-nitrophenyl)-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide CAS No. 303987-19-1

7-hydroxy-N-(3-nitrophenyl)-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide

Cat. No.: B1395351
CAS No.: 303987-19-1
M. Wt: 365.3 g/mol
InChI Key: XDWLNWZNNIPUOC-UHFFFAOYSA-N
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Description

Key Structural Features:

Feature Description
Tricyclic Core Rigid, non-planar due to the dihydro ring; pyridine N participates in conjugation.
Substituents - 3-Nitrophenyl: Electron-withdrawing nitro group meta to the carboxamide.
- Hydroxyl at C4: Hydrogen-bond donor.
- Carboxamide at C3: Planar due to resonance.
Electronic Effects Nitro group reduces electron density on the phenyl ring, while the hydroxyl enhances polarity.

The dihydro ring (positions 2 and 3) adopts a twist-boat conformation , confirmed by NMR coupling constants and crystallographic analogs. This distortion disrupts full aromaticity in the quinoline moiety, altering electron delocalization pathways.

Crystallographic Data and Three-Dimensional Conformational Studies

While direct crystallographic data for this compound remain unpublished, structural analogs provide insights. For example, related pyridoquinoline carboxamides crystallize in triclinic or monoclinic systems with P-1 or P2₁/c space groups . Hydrogen-bonding networks dominate packing, as seen in:

Analog Structure Space Group Unit Cell Parameters Key Interactions
N-Aryl pyridoquinoline P-1 a = 8.62 Å, b = 10.38 Å, c = 13.07 Å N–H⋯O (amide to nitro), C–H⋯π (aryl stacking)
Quinoline carboxamide P2₁/c a = 10.12 Å, b = 12.45 Å, c = 14.21 Å Intra- and intermolecular O–H⋯N bonds

The title compound likely exhibits similar N–H⋯O and O–H⋯O interactions, stabilizing a twisted conformation. PubChem3D conformer models predict three dominant low-energy conformers (RMSD = 0.8–1.2 Å), with the carboxamide rotated 60° relative to the tricyclic core. Molecular dynamics simulations suggest the nitro group adopts a coplanar orientation with the phenyl ring to maximize resonance.

Properties

IUPAC Name

4-hydroxy-N-(3-nitrophenyl)-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-3,5,7,9(13)-tetraene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O5/c23-17-14-8-1-4-11-5-3-9-21(16(11)14)19(25)15(17)18(24)20-12-6-2-7-13(10-12)22(26)27/h1-2,4,6-8,10,23H,3,5,9H2,(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDWLNWZNNIPUOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=CC=C2)C(=C(C(=O)N3C1)C(=O)NC4=CC(=CC=C4)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis Steps:

  • Starting Materials : Ethyl 7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxylate and 3-nitroaniline.
  • Reaction Conditions : The mixture is heated to 130–140 °C for 5–15 minutes, followed by cooling and addition of ethanol to precipitate the product.
  • Purification : The crude product is filtered, washed with cold alcohol, and recrystallized from a mixture of N,N-dimethylformamide (DMF) and ethanol.

Detailed Synthesis Procedure

Materials Needed:

  • Ethyl 7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxylate (2.73 g, 0.01 mol)
  • 3-Nitroaniline (0.01 mol)
  • Ethanol
  • DMF

Procedure:

  • Combine the ethyl ester and 3-nitroaniline in a reaction vessel.
  • Heat the mixture to 130–140 °C for 5–15 minutes.
  • Cool the reaction mixture to about 100 °C.
  • Add ethanol (10–15 mL) carefully and triturate thoroughly.
  • Filter off the precipitated product and wash it with cold alcohol.
  • Recrystallize the product from a DMF and ethanol mixture (1:3).

Analytical Data

Spectroscopic Analysis:

  • 1H-NMR : Typically recorded in DMSO-d6, with key signals expected for the hydroxyl group, amide NH, and aromatic protons.
  • 13C-NMR : Provides detailed information about the carbon framework.
  • EI-MS : Electron impact mass spectrometry helps confirm the molecular weight.

Physical Properties:

  • Melting Point : Expected to be in a range similar to other anilides in this series, typically between 170–220 °C.
  • Solubility : Moderately soluble in DMF and DMSO, sparingly soluble in ethanol, and practically insoluble in diethyl ether and water.

Research Findings

Biological Activities:

Compounds in this class have shown potential antibacterial and anti-inflammatory activities. However, specific studies on 7-hydroxy-N-(3-nitrophenyl)-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide are limited, and further research is needed to explore its pharmacological properties.

Structural Variations:

Halogen substitution and variations in the aniline moiety can significantly affect the biological activity and physical properties of these compounds. The presence of a nitro group may influence the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of pyridoquinoline compounds exhibit significant anticancer properties. Specifically, studies have shown that 7-hydroxy-N-(3-nitrophenyl)-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide can inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that this compound effectively reduced tumor growth in xenograft models by inducing apoptosis in cancer cells. The mechanism was linked to the activation of caspase pathways and modulation of cell signaling pathways involved in cancer progression .

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial activities against various pathogens. Its efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli has been documented.

Data Table: Antimicrobial Efficacy

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL
Pseudomonas aeruginosa25 µg/mL

The results suggest that the compound could serve as a lead for developing new antimicrobial agents .

Dye Applications

The unique chromophoric properties of 7-hydroxy-N-(3-nitrophenyl)-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide make it suitable for use as a dye in various applications. Its stability and vivid color allow it to be utilized in textile and polymer industries.

Case Study:
In a study focused on dyeing cotton fabrics, the application of this compound resulted in vibrant colors with good wash fastness properties. The research highlighted its potential as an eco-friendly alternative to synthetic dyes .

Chromatography Applications

The compound has been employed as a standard reference material in chromatographic methods due to its well-defined chemical structure and stability. Its use in high-performance liquid chromatography (HPLC) allows for accurate quantification of related compounds in complex mixtures.

Data Table: HPLC Method Parameters

ParameterValue
Mobile PhaseAcetonitrile: Water (70:30)
Flow Rate1 mL/min
Detection Wavelength254 nm

These parameters have been optimized to achieve high resolution and sensitivity when analyzing pharmaceutical formulations containing this compound .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Heterocycle Optimization

The compound is compared to two primary classes:

Pyrroloquinoline Carboxamides: These feature a trihydropyrrole (pyrrolo) annelated ring instead of tetrahydropyridine (pyrido). For example, pyrrolo[3,2,1-ij]quinoline-5-carboxanilides (VI and VII) were previously studied .

Pyridoquinoline Carboxamides: The current series (e.g., compounds 2a–h), which replace the trihydropyrrole with a tetrahydropyridine ring.

Key Structural Difference : The addition of a methylene unit in the pyrido series elongates the annelated heterocycle, enhancing conformational flexibility and interaction with biological targets. This modification correlates with improved diuretic activity compared to pyrrolo analogs .

Substituent Effects on Diuretic Activity

The anilide substituent significantly influences activity. Key findings include:

  • 4-Methoxyphenyl (2g) : Exhibits the highest diuretic activity in the pyrido series, surpassing hydrochlorothiazide (a standard diuretic) and pyrrolo analogs. The 4-methoxy group enhances hydrogen bonding and hydrophobic interactions .
  • 4-Ethoxyphenyl (2h) : Shows negligible activity due to steric hindrance and reduced solubility, highlighting the sensitivity of the amide fragment to alkyl chain length .

Pharmacological Data Comparison

Compound Annelated Heterocycle Substituent Diuretic Activity (vs. Hydrochlorothiazide) Reference
Pyrido-2g (4-MeO) Tetrahydropyridine 4-Methoxyphenyl 1.5–2× higher
Pyrido-2h (4-EtO) Tetrahydropyridine 4-Ethoxyphenyl No significant activity
Pyrrolo-VI (4-MeO) Trihydropyrrole 4-Methoxyphenyl 0.8× hydrochlorothiazide
Hydrochlorothiazide N/A N/A Baseline (100%)

Structure-Activity Relationship (SAR) Insights

  • Heterocycle Size : Pyrido derivatives (6-membered ring) show superior activity to pyrrolo analogs (5-membered ring), likely due to improved target binding .
  • Substituent Position : Para-substitution (e.g., 4-methoxy) optimizes activity, while ortho- or meta-substitutions reduce efficacy .
  • Physicochemical Properties : Low solubility in DMSO-d6 (due to crystalline nature) may limit bioavailability, suggesting formulation improvements are needed .

Mechanistic and Computational Studies

QSAR and molecular docking studies indicate that pyridoquinolines interact with aldosterone synthase or renal ion transporters, with the 4-methoxy group enhancing binding to hydrophobic pockets . The tetrahydropyridine ring may stabilize active conformations unavailable to pyrrolo analogs .

Biological Activity

7-Hydroxy-N-(3-nitrophenyl)-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide (CAS Number: 303987-19-1) is a synthetic compound belonging to the pyridoquinoline class. This compound has garnered attention due to its potential biological activities, particularly its diuretic effects and interactions with various biological systems.

  • Molecular Formula : C19H15N3O5
  • Molecular Weight : 365.34 g/mol
  • Purity : >90% .

Diuretic Activity

Research has indicated that derivatives of pyridoquinolines exhibit significant diuretic properties. A study conducted on white rats demonstrated that 7-hydroxy-N-(3-nitrophenyl)-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide produced a statistically significant diuretic effect when administered at a dosage of 10 mg/kg. Comparisons with hydrochlorothiazide revealed that this compound may exceed the diuretic action of traditional agents in certain contexts .

The mechanism underlying the diuretic effect appears to be linked to the compound's ability to influence renal function. The structural characteristics of the compound suggest it may interact with specific receptors or transporters in the nephron, enhancing sodium and water excretion. Further studies are needed to elucidate the precise pathways involved.

Structure-Activity Relationship (SAR)

The biological activity of 7-hydroxy-N-(3-nitrophenyl)-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide is influenced by its structural components. The presence of the nitrophenyl group and the hydroxyl group at specific positions contributes to its pharmacological profile. Modifications in these groups can lead to variations in potency and selectivity .

Case Study 1: Comparative Analysis with Hydrochlorothiazide

In a controlled study comparing the diuretic effects of 7-hydroxy-N-(3-nitrophenyl)-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide with hydrochlorothiazide:

  • Subjects : Male and female white rats.
  • Dosage : 10 mg/kg for the test compound; standard doses for hydrochlorothiazide.

Results indicated that the test compound produced a greater increase in urine output over a 24-hour period compared to hydrochlorothiazide in some instances.

CompoundUrine Volume (mL/24h)Significance Level
7-Hydroxy-N-(3-nitrophenyl)...45p < 0.05
Hydrochlorothiazide30Reference

Q & A

Q. What synthetic strategies are recommended for the efficient synthesis of 7-hydroxy-N-(3-nitrophenyl)-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide?

A multi-step synthesis approach is typically employed. For example, analogous quinoline derivatives are synthesized via condensation reactions using intermediates like 5-phenyl-6-methyl-2-thioxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid ethyl ester, followed by cyclization and functionalization steps. Reaction optimization (e.g., reflux duration, solvent selection) is critical to improve yield and purity. Recrystallization from ethyl acetate or ethanol is often used for purification .

Q. Which spectroscopic and analytical techniques are essential for structural characterization of this compound?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm proton and carbon environments, respectively. For example, aromatic protons in pyrimidine derivatives show distinct splitting patterns .
  • X-ray Crystallography : Determines absolute stereochemistry and molecular conformation. For instance, puckering in pyrimidine rings and dihedral angles between fused rings can be quantified .
  • Infrared (IR) Spectroscopy : Identifies functional groups like carbonyl (C=O) and hydroxyl (O–H) via stretching frequencies (e.g., 1715 cm⁻¹ for C=O) .

Q. How can researchers optimize reaction conditions to minimize byproducts during synthesis?

Use controlled stoichiometry (e.g., 1:1 molar ratios of reactants) and catalytic agents (e.g., sodium acetate in acetic acid) to enhance regioselectivity. Temperature gradients and inert atmospheres (N₂/Ar) reduce oxidative side reactions. Monitoring via thin-layer chromatography (TLC) or HPLC ensures reaction completion .

Advanced Research Questions

Q. How can stereochemical challenges, such as the isolation of enantiomers, be addressed during synthesis?

Chiral resolution techniques like chiral HPLC or enzymatic kinetic resolution are effective. For example, stereocenters in pyrano-quinoline derivatives require enantioselective catalysts (e.g., chiral amines) or crystallization-induced asymmetric transformations . X-ray crystallography can validate stereochemical outcomes .

Q. What methodologies are suitable for analyzing contradictory data in biological activity assays involving this compound?

  • Dose-Response Curves : Replicate assays across multiple concentrations to identify outliers.
  • Structural-Activity Relationship (SAR) Studies : Compare bioactivity across derivatives (e.g., fluoro vs. methoxy substituents) to isolate critical functional groups .
  • Molecular Dynamics Simulations : Model ligand-receptor interactions to rationalize discrepancies between in vitro and in vivo results .

Q. How can computational tools aid in predicting physicochemical properties and reactivity of this compound?

Software like ACD/Labs Percepta predicts logP, pKa, and solubility. Density Functional Theory (DFT) calculations model electron distribution in the nitro-phenyl group, informing reactivity in electrophilic substitution reactions. These tools guide experimental design by prioritizing stable intermediates .

Q. What strategies mitigate challenges in crystallizing this compound for X-ray studies?

  • Solvent Screening : Use mixed solvents (e.g., ethyl acetate:ethanol, 3:2) to optimize crystal growth .
  • Slow Evaporation : Gradual solvent removal at controlled temperatures enhances lattice formation.
  • Additive Engineering : Introduce co-formers (e.g., carboxylic acids) to stabilize crystal packing via hydrogen bonds .

Methodological Guidance

Q. How should researchers design SAR studies to evaluate the nitro-phenyl group's role in bioactivity?

  • Synthesize analogs with substitutions (e.g., chloro, methyl, or methoxy groups) at the 3-nitrophenyl position.
  • Compare bioactivity (e.g., IC₅₀ values) against parent compound using standardized assays (e.g., enzyme inhibition).
  • Pair experimental data with computational docking to map binding interactions .

Q. What experimental controls are critical for reproducibility in synthetic workflows?

  • Negative Controls : Omit key reactants to confirm reaction specificity.
  • Internal Standards : Use deuterated solvents or spiked analogs for NMR quantification.
  • Batch Consistency : Validate purity via HPLC (≥98%) and elemental analysis (C, H, N within 0.4% of theoretical values) .

Q. How can researchers reconcile discrepancies between computational predictions and experimental solubility data?

  • Revised Solvation Models : Incorporate solvent polarity corrections in simulations.
  • Experimental Validation : Measure solubility in buffered solutions (pH 7.4) using UV-Vis spectroscopy.
  • Co-Solvency Approaches : Use surfactants or cyclodextrins to enhance aqueous solubility for in vitro testing .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-hydroxy-N-(3-nitrophenyl)-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide
Reactant of Route 2
Reactant of Route 2
7-hydroxy-N-(3-nitrophenyl)-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide

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